3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Description
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a chemical compound with the molecular formula C8H8N2O . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of 3,4-dihydropyrimidin-2 (1 H)-one, -thione, and -selone derivatives by three-component condensation of aromatic aldehydes, ethyl acetoacetate, and urea (thiourea, selenourea) was catalyzed by TiO2 nanoparticles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 3,375, 3,100 (2NH), and 1,701 (C=O). Its 1H NMR spectrum (in DMSO-d6) shows peaks at δ = 7.18–7.69 (m, 12H, Ar–H), 7.71 (s, 1H, pyridine-H), 8.21 (s, 1H, = CH), 11.80 (br.s, 2H, 2NH, D2O-exchangeable). Its 13C NMR spectrum (in DMSO-d6) shows peaks at δ = 111.27, 120.48, 122.88, 123.0, 126.34, 127.50, 129.58, 131.02, 131.47, 135.48, 137.48, 138.04, 148.25, 148.98, 151.75, 155.45, 158.78, 159.61, 162.01, 164.42 .Physical and Chemical Properties Analysis
This compound is a white or colorless solid . It has a molecular weight of 148.16 . It is highly soluble in water and other polar solvents .Scientific Research Applications
Chemical Properties and Synthesis Techniques : Pyrido[1,2-a]pyrimidines, including 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, are important for their nitrogen-bridgehead condensed pyrimidine moiety. They are used in the synthesis of bi- and polycyclic ring systems, and their chemical properties, including physicochemical and spectroscopic characteristics, are well-studied. These compounds are also utilized in various chemical reactions and syntheses (Hermecz, 1995).
Biomedical Applications : Pyrido[1,2-a]pyrimidin-2-ones have been explored for their pharmacological properties, with applications in drug discovery and development. They are seen as valuable scaffolds in pharmaceutical research, particularly for their structural similarity to nitrogenous bases in DNA and RNA. They have potential as kinase inhibitors and are of interest in the study of cognitive disorders (Masip et al., 2021), (Verhoest et al., 2012).
Potential in Treatment of Various Conditions : Derivatives of pyrido[1,2-a]pyrimidin-4-ones have been studied for their use as diuretic agents, aldose reductase inhibitors with antioxidant activity, and for their analgesic and anti-inflammatory properties. These findings highlight the versatility of these compounds in addressing a range of medical conditions (Monge et al., 1992), (La Motta et al., 2007), (El-Gazzar & Hafez, 2009).
Use in Green Chemistry : Studies have also explored environmentally friendly methods for synthesizing these compounds, such as water-based, catalyst-free synthesis processes. This aligns with the growing interest in green chemistry and sustainable practices in chemical synthesis (Yan et al., 2014).
Properties
IUPAC Name |
3,4-dihydropyrido[1,2-a]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-3,5H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOBBHIEUGFCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=CC2=NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202762 | |
Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-14-5 | |
Record name | 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5439-14-5 | |
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Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439145 | |
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Record name | 5439-14-5 | |
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Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
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Record name | 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.198 | |
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Record name | 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Q1: What is the significance of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one in organic synthesis?
A: this compound, often referred to as a betaine, acts as an efficient acid captor in various organic reactions. [] This property is particularly useful in the synthesis of carboxamides from carboxylic acids and amines. [] Traditional methods often require harsh conditions or excess reagents, but the use of this compound allows for milder reaction conditions and improved yields. []
Q2: How does this compound facilitate carboxamide synthesis?
A: The mechanism involves the activation of carboxylic acid by reacting it with 1-methyl-2-fluoro or 2-chloropyridinium salt in the presence of tri-n-butylamine. [] this compound then acts as a base, abstracting a proton from the activated carboxylic acid, forming a reactive intermediate. This intermediate readily reacts with the amine to form the desired carboxamide. []
Q3: What are the advantages of using this compound over other acid captors in amide synthesis?
A: this compound offers several advantages: []
Q4: Beyond carboxamide synthesis, are there other applications of this compound in organic chemistry?
A: While primarily known for its role in amide synthesis, this compound has also been explored for its potential in glycosylation reactions. [] Its ability to act as an acid scavenger under mild conditions makes it a promising candidate for further exploration in carbohydrate chemistry.
Q5: What are the analytical methods used to characterize this compound?
A: Several analytical techniques can be used to characterize this compound. These include: []
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